6-Bromofuro[2,3-b]pyridine
CAS No.: 1256813-33-8
Cat. No.: VC5943292
Molecular Formula: C7H4BrNO
Molecular Weight: 198.019
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256813-33-8 |
|---|---|
| Molecular Formula | C7H4BrNO |
| Molecular Weight | 198.019 |
| IUPAC Name | 6-bromofuro[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H4BrNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H |
| Standard InChI Key | QFRARBIMVOZNPQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1C=CO2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Connectivity
6-Bromofuro[2,3-b]pyridine (CAS: 220957-39-1) possesses the molecular formula C₇H₄BrNO, with a molecular weight of 198.02 g/mol . The structure consists of a pyridine ring fused to a furan moiety at the [2,3-b] positions, with a bromine atom substituted at the 6-position of the fused system. The SMILES notation (C1=COC2=C1N=C(C=C2)Br) and InChIKey (JGFXSVJDCAIQJE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Isomerism and Nomenclature
Furopyridine isomers are distinguished by their fusion positions ([2,3-b], [3,2-b], etc.) and substituent locations. For example, 3-Bromofuro[3,2-b]pyridine (CAS: 92404-63-2) shares the same molecular formula but differs in bromine placement . Such positional variations significantly influence reactivity and physicochemical properties.
Synthesis and Reaction Conditions
Copper-Catalyzed Cyclization
A validated synthesis route involves a copper(I) iodide-mediated cyclization in ethanol at 70°C for 3 hours . Key steps include:
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Reagents: Ethanol, CuI (0.2 mmol), triethylamine (3.5 mL).
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Precursor: A starting material (1.12 g, 4.1 mmol) derived from prior steps.
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Workup: Acid-base extraction with HCl and NaHCO₃, followed by column chromatography (20% ethyl acetate/hexanes).
This method yields 32% of the target compound as a white solid, characterized by ¹H NMR (CDCl₃, 300 MHz): δ 8.4 (s, 1H), 8.1 (s, 1H), 7.7 (s, 1H), 6.8 (s, 1H) .
Challenges and Optimization
The moderate yield suggests competing side reactions, possibly due to halogen scrambling or incomplete cyclization. Alternative catalysts (e.g., palladium complexes) or microwave-assisted conditions may improve efficiency, though no published data exists .
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry
Predicted collision cross-sections (CCS) for adducts, determined via ion mobility spectrometry, include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 197.95491 | 131.7 |
| [M+Na]⁺ | 219.93685 | 137.1 |
| [M-H]⁻ | 195.94035 | 133.7 |
These values aid in mass spectrometric identification, particularly in complex matrices .
Thermal Stability and Solubility
While boiling and melting points remain unreported, the compound’s logP value (estimated 3.49) suggests moderate lipophilicity, compatible with organic solvents like toluene and ethyl acetate. Storage recommendations advise sealing under dry conditions at room temperature .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum reveals four distinct proton environments:
Absence of coupling constants indicates a rigid, planar structure with limited conformational flexibility.
Infrared and UV-Vis Spectroscopy
Although IR data is unavailable, the conjugated π-system likely exhibits UV absorption near 260–300 nm, characteristic of aromatic heterocycles.
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